molecular formula C13H12ClNO4S2 B2468646 2-((5-chlorothiophen-2-yl)sulfonyl)-N-(2-methoxyphenyl)acetamide CAS No. 1021079-41-3

2-((5-chlorothiophen-2-yl)sulfonyl)-N-(2-methoxyphenyl)acetamide

Cat. No.: B2468646
CAS No.: 1021079-41-3
M. Wt: 345.81
InChI Key: QUUBTIFFVBVCNE-UHFFFAOYSA-N
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Description

2-((5-Chlorothiophen-2-yl)sulfonyl)-N-(2-methoxyphenyl)acetamide is a sulfonamide-derived acetamide compound featuring a 5-chlorothiophene ring linked via a sulfonyl group to an acetamide scaffold, which is further substituted with a 2-methoxyphenyl group.

Properties

IUPAC Name

2-(5-chlorothiophen-2-yl)sulfonyl-N-(2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO4S2/c1-19-10-5-3-2-4-9(10)15-12(16)8-21(17,18)13-7-6-11(14)20-13/h2-7H,8H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUUBTIFFVBVCNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CS(=O)(=O)C2=CC=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-chlorothiophen-2-yl)sulfonyl)-N-(2-methoxyphenyl)acetamide typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through a series of reactions starting from simple precursors like butane-2,3-dione and elemental sulfur.

    Chlorination: The thiophene ring is then chlorinated using reagents such as thionyl chloride or sulfuryl chloride under controlled conditions.

    Sulfonylation: The chlorinated thiophene is sulfonylated using reagents like sulfonyl chloride in the presence of a base such as pyridine.

    Acetamide Formation: The sulfonylated thiophene is then reacted with 2-methoxyphenylamine and acetic anhydride to form the final product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-((5-chlorothiophen-2-yl)sulfonyl)-N-(2-methoxyphenyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom on the thiophene ring can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically performed in an organic solvent like dichloromethane.

    Reduction: Lithium aluminum hydride, sodium borohydride; typically performed in anhydrous conditions.

    Substitution: Nucleophiles like amines or thiols; typically performed in polar aprotic solvents like dimethylformamide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced thiophene derivatives.

    Substitution: Formation of substituted thiophene derivatives.

Scientific Research Applications

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds similar to 2-((5-chlorothiophen-2-yl)sulfonyl)-N-(2-methoxyphenyl)acetamide. Research indicates that derivatives with similar structural motifs have demonstrated significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi. For instance:

CompoundMinimum Inhibitory Concentration (MIC, μg/mL)Target Pathogen
7b0.22 - 0.25Staphylococcus aureus
4a3.12 - 12.5Escherichia coli
5a3.12Candida albicans

These findings suggest that the compound may possess similar antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.

Anti-inflammatory Activity

The compound's potential as an anti-inflammatory agent has also been explored. Related sulfonamide derivatives have shown significant inhibition of inflammatory pathways, particularly those involving the NLRP3 inflammasome, which is crucial in various inflammatory diseases. This suggests that this compound may modulate inflammatory responses effectively.

Case Studies and Research Findings

  • Synthesis and Evaluation : A study synthesized various derivatives of chloro-substituted phenolic compounds and evaluated their antimicrobial activities. Modifications in side chains significantly affected potency against various pathogens, indicating the importance of structural optimization in drug design.
  • Synergistic Effects : Research has demonstrated that certain derivatives exhibit synergistic effects when combined with standard antibiotics like ciprofloxacin, enhancing efficacy against resistant strains. This characteristic could be valuable for clinical applications of the compound.
  • In Vivo Studies : Preliminary in vivo studies on related compounds have shown promise in reducing inflammation and bacterial load in animal models, suggesting potential therapeutic applications for this compound in treating infections and inflammatory diseases.

Mechanism of Action

The mechanism of action of 2-((5-chlorothiophen-2-yl)sulfonyl)-N-(2-methoxyphenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. The methoxyphenyl group can enhance the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structural analogs, their substituents, and biological/physical properties inferred from evidence:

Compound Name Key Substituents Biological Activity/Properties Reference
Target Compound : 2-((5-chlorothiophen-2-yl)sulfonyl)-N-(2-methoxyphenyl)acetamide - 5-Chlorothiophene sulfonyl
- 2-Methoxyphenyl acetamide
Unknown (structural analogs suggest potential enzyme inhibition or anticancer activity)
2-((5-Chlorothiophen-2-yl)sulfonyl)-N-(4-methoxybenzyl)acetamide - 5-Chlorothiophene sulfonyl
- 4-Methoxybenzyl acetamide
Positional isomer; altered lipophilicity due to benzyl vs. phenyl substitution
N-(2-Methoxyphenyl)-2-(4-piperidin-1-ylquinazoline-2-sulfonyl)-acetamide - Quinazoline sulfonyl
- Piperidine substituent
Remarkable anticancer activity (IC50 < 10 µM against HCT-1, MCF-7, PC-3 cell lines)
2-(5-Chlorothiophen-2-yl)-N-(pyridin-3-yl)acetamide (5RH1) - 5-Chlorothiophene (directly linked)
- Pyridin-3-yl
SARS-CoV-2 main protease inhibition (binding affinity: −22 kcal/mol)
2-[(5,7-Dibromoquinolin-8-yl)oxy]-N-(2-methoxyphenyl)acetamide - Quinoline oxy
- 5,7-Dibromo substitution
Crystallographic stability; bromine enhances electron-withdrawing effects
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(2-methoxyphenyl)acetamide - Benzothiazole
- Trifluoromethyl
Enhanced metabolic stability and lipophilicity due to CF3 group

Functional Group Impact on Activity

  • Sulfonyl vs. Direct Linkage : The sulfonyl group in the target compound (vs. direct thiophene linkage in 5RH1 ) may enhance hydrogen-bonding interactions with enzymes (e.g., SARS-CoV-2 protease), improving binding specificity.
  • Heterocyclic Variations : Quinazoline sulfonyl derivatives () exhibit potent anticancer activity, suggesting that replacing the thiophene sulfonyl group with larger heterocycles could enhance cytotoxicity.

Physicochemical Properties

  • Lipophilicity : The trifluoromethyl group in benzothiazole analogs () increases logP, favoring blood-brain barrier penetration. In contrast, the sulfonyl group in the target compound may reduce logP, enhancing solubility.

Research Findings and Trends

  • Anticancer Potential: Analogous N-(2-methoxyphenyl) acetamides with sulfonyl-quinazoline groups () show sub-micromolar activity, suggesting the target compound could be screened against similar cancer cell lines.
  • Crystallographic Data : N-(2-methoxyphenyl) derivatives () exhibit stable crystal packing due to π-π stacking of aromatic rings, which may inform formulation strategies for the target compound.

Biological Activity

2-((5-chlorothiophen-2-yl)sulfonyl)-N-(2-methoxyphenyl)acetamide is a sulfonamide compound that has garnered attention due to its diverse biological activities. Sulfonamides, as a class, are known for their wide range of pharmacological effects, including antibacterial, anti-inflammatory, and antidiabetic activities. This article provides a comprehensive overview of the biological activity of this specific compound, including its mechanisms of action, relevant case studies, and research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C₁₅H₁₄ClNO₃S
  • Molecular Weight : 345.8 g/mol
  • CAS Number : 1021079-41-3

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. These interactions can inhibit or activate various enzymes and receptors, leading to significant biological effects. Notably, the sulfonamide group is known to participate in various biochemical pathways, influencing processes such as:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways.
  • Receptor Modulation : It could act on G-protein-coupled receptors (GPCRs), which are crucial in mediating cellular responses to hormones and neurotransmitters.

Antibacterial Activity

Sulfonamides have traditionally been recognized for their antibacterial properties. Studies have shown that derivatives of sulfonamides exhibit potent activity against a range of bacterial strains. For instance, compounds similar to this compound have demonstrated effective inhibition against Gram-positive and Gram-negative bacteria.

Anti-inflammatory Effects

Research indicates that compounds with sulfonamide structures can exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes. This action reduces the production of pro-inflammatory mediators such as prostaglandins.

Antidiabetic Properties

Recent studies have suggested that sulfonamide derivatives can enhance insulin sensitivity and improve glucose tolerance. For example, compounds structurally related to this compound have been shown to modulate gene expression involved in insulin signaling pathways, leading to improved metabolic profiles in diabetic models .

Table 1: Summary of Biological Activities

Activity TypeMechanismReference
AntibacterialInhibition of bacterial enzyme synthesis
Anti-inflammatoryCOX inhibition; reduction of prostaglandin synthesis
AntidiabeticModulation of insulin signaling pathways

Case Study: In Vitro Efficacy Against Leishmania

A study evaluated the efficacy of various sulfonamide derivatives against Leishmania amazonensis. Among the tested compounds, one derivative exhibited an IC50 value below 10 µM, indicating potent activity against the parasite in infected macrophages. However, oral administration did not significantly reduce lesion size or parasite load in vivo models .

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